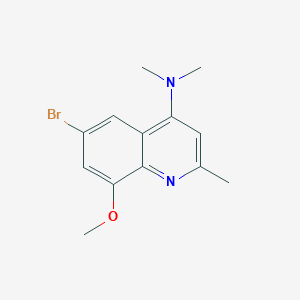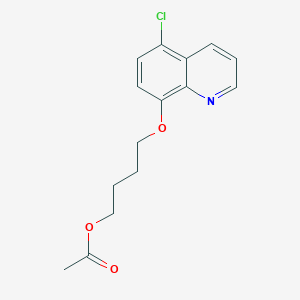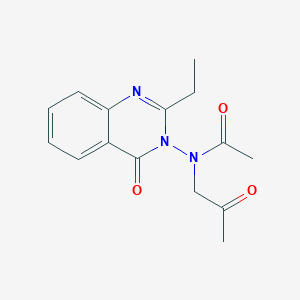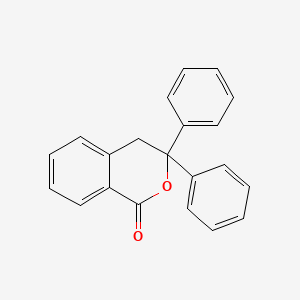
Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo: es un compuesto químico que pertenece a la clase de las pirrolidinas. Se caracteriza por la presencia de un grupo terc-butilo, un grupo amino y un grupo difluorofenilo unidos a un anillo de pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo generalmente implica la reacción de 3-amino-4-(3,4-difluorofenil)pirrolidina de terc-butilo con un agente carboxilante adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tetrahidrofurano, y catalizadores como trietilamina o piridina para facilitar la reacción. La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar un rendimiento óptimo.
Métodos de producción industrial: En un entorno industrial, la producción de 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo puede implicar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para lograr una alta pureza y rendimiento. El producto final generalmente se purifica mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo puede sufrir reacciones de oxidación, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de pirrolidina son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; generalmente se realiza en condiciones anhidras.
Sustitución: Halógenos, nucleófilos; las reacciones a menudo se llevan a cabo en solventes polares como el dimetilsulfóxido o el acetonitrilo.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas o alcoholes, y la sustitución puede resultar en varios derivados de pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
Química: El 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Puede servir como ligando en estudios de unión o como precursor para la síntesis de moléculas bioactivas.
Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas. Puede usarse en el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos, particularmente aquellos involucrados en vías neurológicas o inflamatorias.
Industria: En el sector industrial, el 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo se utiliza en la producción de productos químicos especiales y materiales avanzados. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones, incluidos revestimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción del 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en su actividad o función. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-Amino-4-(3,4-difluorofenil)piperidina-1-carboxilato de terc-butilo
- 4-(2-Aminoetil)-3,3-difluoropiperidina-1-carboxilato de terc-butilo
- 3,3-Difluoro-4-hidroxipiperidina-1-carboxilato de terc-butilo
Comparación: En comparación con estos compuestos similares, el 3-amino-4-(3,4-difluorofenil)pirrolidina-1-carboxilato de terc-butilo es único debido a su patrón de sustitución específico en el anillo de pirrolidina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas donde otros compuestos pueden no ser tan efectivos. Por ejemplo, la presencia del grupo difluorofenilo puede mejorar la afinidad de unión del compuesto a ciertos objetivos, mientras que el grupo terc-butilo puede mejorar su estabilidad y solubilidad.
Propiedades
Fórmula molecular |
C15H20F2N2O2 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3 |
Clave InChI |
WJARVGJYNJTWGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)







![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)





